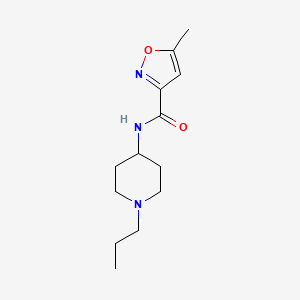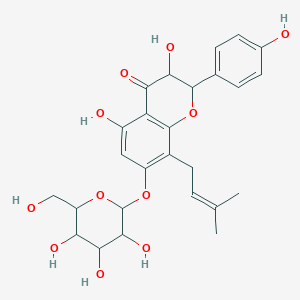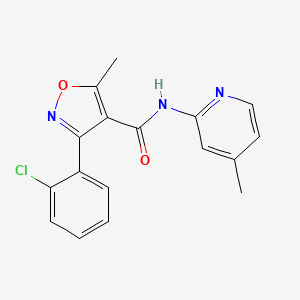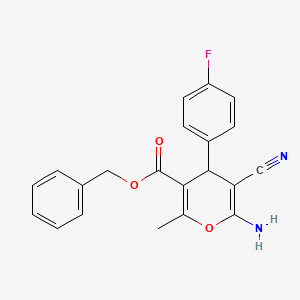![molecular formula C24H21ClN8O3 B11116976 6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11116976.png)
6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of aromatic rings, a triazine core, and various functional groups
Méthodes De Préparation
The synthesis of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of the anilino and nitroanilino groups. The final step involves the formation of the hydrazone linkage. Reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and the functional groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(4-CHLOROPHENYL)-3-(4-METHOXYANILINO)-1-PROPANONE: Shares structural similarities but differs in the length of the carbon chain.
1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE: Features a different substitution pattern on the aromatic ring.
1-(4-CHLOROPHENYL)-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHANONE: Contains a triazole ring instead of a triazine core.
The uniqueness of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups and the triazine core, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H21ClN8O3 |
|---|---|
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
2-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21ClN8O3/c1-15(16-3-5-17(25)6-4-16)31-32-24-29-22(26-18-7-11-20(12-8-18)33(34)35)28-23(30-24)27-19-9-13-21(36-2)14-10-19/h3-14H,1-2H3,(H3,26,27,28,29,30,32)/b31-15+ |
Clé InChI |
CYALGQYBYPMZHJ-IBBHUPRXSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11116895.png)

![2-Ethoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11116913.png)

![3-[(5Z)-5-({7-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11116921.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11116928.png)
![2-cyclopropyl-1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11116929.png)
![(3-Chloro-1-benzothiophen-2-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11116937.png)
![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B11116942.png)
![2-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11116950.png)



